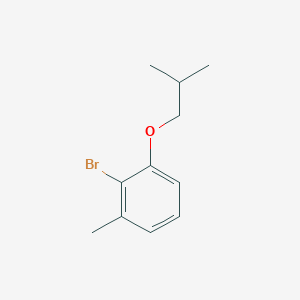
2-(Aminooxy)-N-(cyclohexylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminooxy)-N-(cyclohexylmethyl)acetamide is an organic compound characterized by the presence of an aminooxy group and a cyclohexylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-N-(cyclohexylmethyl)acetamide typically involves the reaction of cyclohexylmethylamine with an appropriate oxime derivative. One common method is the oximation reaction, where the aminooxy group reacts with a carbonyl compound, such as an aldehyde or ketone, to form an oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water.
Industrial Production Methods
Industrial production of this compound may involve large-scale oximation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-N-(cyclohexylmethyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime ethers or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime ether linkage back to the original carbonyl compound.
Substitution: The aminooxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles, such as alkyl halides, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxime ethers, reduced carbonyl compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Aminooxy)-N-(cyclohexylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of oxime ethers and other derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-N-(cyclohexylmethyl)acetamide involves the formation of stable oxime ether linkages through the reaction of the aminooxy group with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent elimination of water .
Comparison with Similar Compounds
Similar Compounds
O-(Diphenylphosphinyl)hydroxylamine: Another aminooxy-containing compound used in similar oximation reactions.
Cyclohexyl methacrylate: A compound with a similar cyclohexyl group but different functional properties.
Uniqueness
2-(Aminooxy)-N-(cyclohexylmethyl)acetamide is unique due to its specific combination of an aminooxy group and a cyclohexylmethyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specialized applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-aminooxy-N-(cyclohexylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c10-13-7-9(12)11-6-8-4-2-1-3-5-8/h8H,1-7,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCCKFKVTUHEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B8149267.png)
![[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol](/img/structure/B8149274.png)







